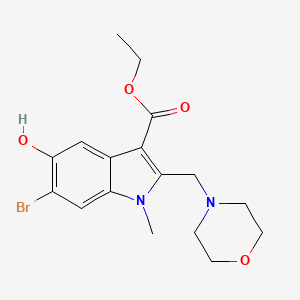

ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O4/c1-3-24-17(22)16-11-8-15(21)12(18)9-13(11)19(2)14(16)10-20-4-6-23-7-5-20/h8-9,21H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTVYSKUXCBBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134823 | |

| Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110544-05-3 | |

| Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110544-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Bromination: The hydroxyl group at the 5th position is protected, and the indole ring is brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide.

Morpholin-4-ylmethyl Substitution: The brominated intermediate undergoes a nucleophilic substitution reaction with morpholine to introduce the morpholin-4-ylmethyl group at the 2nd position.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 5-oxo-6-bromo-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate.

Reduction: Formation of ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate.

Substitution: Formation of ethyl 6-substituted-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit promising anticancer properties. Ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy .

Neuroprotective Effects

The morpholine moiety present in the compound is known for its neuroprotective properties. This compound has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage.

Case Study: Protection Against Oxidative Stress

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly decreased markers of oxidative damage and improved cell survival rates . This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components contribute to its ability to disrupt bacterial cell membranes and inhibit growth.

Case Study: Efficacy Against Bacterial Strains

Research evaluating the antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes that play critical roles in disease pathways, such as kinases involved in cancer progression.

Case Study: Kinase Inhibition

Inhibitory assays demonstrated that this compound effectively inhibited certain kinases associated with tumor growth, leading to decreased phosphorylation of downstream signaling molecules . This positions it as a potential lead compound for drug development targeting kinase-related diseases.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate involves its interaction with viral proteins, inhibiting their function and thereby preventing viral replication. The compound may target specific viral enzymes or proteins essential for the virus’s life cycle, leading to its antiviral effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Notes:

Key Observations :

- Sulfinyl groups (e.g., in Compound 82) enhance activity, possibly via sulfur-oxygen interactions with biological targets.

- Piperazine/imidazole substituents at position 4 improve potency, suggesting the importance of basic nitrogen centers .

- The target compound’s morpholine group (a weaker base than piperazine) may modulate activity differently, though experimental validation is needed.

Crystallographic and Stability Considerations

- Hydrogen bonding : Morpholine’s oxygen and nitrogen atoms may participate in hydrogen-bond networks, influencing crystal packing and stability (cf. phenylthio analogs, which rely on π-π stacking) .

- Structure validation : Tools like SHELXL () and ORTEP-3 () are critical for confirming molecular geometry in crystallographic studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate, and what purification methods are recommended?

- Methodology : A typical synthesis involves multi-step functionalization of the indole core. For example:

Bromination : Introduce bromine at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled temperature (0–25°C).

Morpholinomethylation : React the intermediate with morpholine and formaldehyde via Mannich reaction conditions (e.g., DMF, 60–80°C, 12–24 hrs) to install the morpholin-4-ylmethyl group at the 2-position .

Esterification : Protect the carboxylic acid group using ethyl chloroformate in the presence of a base (e.g., NaHCO₃).

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is effective for isolating intermediates. Final products are often recrystallized from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., morpholine protons at δ 2.5–3.5 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) verifies molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- X-ray Crystallography : Single-crystal analysis resolves steric effects, such as morpholine-methyl interactions, with R-factors <0.06 .

Advanced Research Questions

Q. What strategies mitigate competing side-reactions during morpholinomethyl group installation?

- Challenge : The Mannich reaction may yield N-alkylation byproducts or over-substitution.

- Solutions :

- Use bulky bases (e.g., DIPEA) to suppress N-alkylation .

- Optimize stoichiometry (e.g., 1.2 eq formaldehyde, 1.5 eq morpholine) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- For recalcitrant cases, switch to microwave-assisted synthesis (80°C, 30 min) to enhance regioselectivity .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Electronic Factors : The electron-rich morpholine group at C2 deactivates the indole core, reducing susceptibility to electrophilic attack.

- Steric Factors : The 1-methyl and 2-(morpholin-4-ylmethyl) groups hinder access to C3 and C7 positions, limiting Suzuki-Miyaura coupling to bromine at C5.

- Case Study : Pd-catalyzed coupling at C6 (e.g., with aryl boronic acids) requires bulky ligands (e.g., SPhos) and elevated temperatures (100°C) to overcome steric hindrance .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Scenario : Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility.

- Resolution :

Perform VT-NMR (variable temperature) to identify dynamic processes (e.g., morpholine ring puckering).

Use DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformers and compare with experimental data .

Validate via 2D NMR (e.g., NOESY) to detect through-space correlations between methyl and morpholine protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.